Although the provided paper doesn't detail the synthesis of ADX47273, it mentions ADX47273 is a "recently identified potent and selective mGlu5 PAM." [] This suggests that the synthesis method might be described in other, unavailable publications.
ADX47273 acts as a positive allosteric modulator of the mGlu5 receptor. [] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. [] This potentiation of mGlu5 receptor activity leads to increased downstream signaling through pathways involving extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are implicated in synaptic plasticity and neuronal survival. []
ADX47273 is being investigated for its potential in treating schizophrenia. [] Preclinical studies have shown that it exhibits antipsychotic-like effects in animal models, such as reducing conditioned avoidance responding and apomorphine-induced climbing behavior. [] Additionally, it demonstrates procognitive effects by improving novel object recognition and reducing impulsivity in behavioral tasks. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6